

1-Nitronaphthalen-2-amine molecular structure

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Compound of Interest

Compound Name: 1-Nitronaphthalen-2-amine

Cat. No.: B187811

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An In-depth Technical Guide to the Molecular Structure of **1-Nitronaphthalen-2-amine**

Abstract

This technical guide provides a comprehensive examination of the molecular structure and physicochemical properties of **1-Nitronaphthalen-2-amine** (CAS No. 606-57-5). Intended for researchers, chemists, and professionals in drug development, this document delves into the nuanced interplay between the naphthalene core and its vicinal nitro and amino substituents. We will explore the compound's electronic properties, intramolecular interactions, and the spectroscopic signatures that arise from its unique architecture. Furthermore, this guide presents a detailed, step-by-step protocol for its characterization, a plausible synthetic pathway, and essential safety and handling procedures. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Molecular Identity and Physicochemical Properties

1-Nitronaphthalen-2-amine is an organic compound built upon a naphthalene framework.^[1] The defining feature of its structure is the presence of an electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH₂) on adjacent carbon atoms of one of the aromatic rings. This specific substitution pattern, known as an ortho- or vicinal arrangement, dictates its chemical behavior and physical properties.

Table 1: Compound Identification and Key Properties

Parameter	Value	Reference
IUPAC Name	1-nitronaphthalen-2-amine	[2]
CAS Number	606-57-5	[1][2]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[1][2]
Molecular Weight	188.18 g/mol	[1][2]
Appearance	Yellow to brown solid	[1]
Synonyms	1-Nitro-2-naphthylamine, 2-Amino-1-nitronaphthalene	[1][3]
Solubility	Limited solubility in water; soluble in organic solvents.	[1]

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  edge [fontname="Arial"];
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H2_N2 [label="H", pos="2.9,-1.6!"];
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C7 [label="C7", pos="-1.5,0.5!"];
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// Define edges for bonds
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C2 -- C3;
C3 -- C4;
C4 -- C9;
C9 -- C10;
C10 -- C1;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;

// Substituents
C1 -- N1;
N1 -- O1;
N1 -- O2;
C2 -- N2;
N2 -- H1_N2;
N2 -- H2_N2;

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sub_C10 [label="10", pos="0.7,1.4!"];
sub_C9 [label="9", pos="-0.3,0.8!"];
sub_C8 [label="8", pos="-0.7,1.4!"];
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}
```

Caption: 2D structure of **1-Nitronaphthalen-2-amine** with IUPAC numbering.

In-Depth Analysis of the Molecular Structure

The unique characteristics of **1-Nitronaphthalen-2-amine** stem from the electronic push-pull effect and steric interactions between its functional groups.

The Naphthalene Framework

The foundation of the molecule is the naphthalene bicyclic aromatic system, a planar structure with delocalized π -electrons across ten carbon atoms. This extended conjugation is the primary chromophore responsible for its strong absorption in the UV-visible region.

Substituent Effects

- **Amino Group (-NH₂):** Positioned at C2, the amino group is a potent activating, ortho, para-directing group. Its lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density of the system.
- **Nitro Group (-NO₂):** Located at C1, the nitro group is one of the strongest deactivating, meta-directing groups. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.

Intramolecular Hydrogen Bonding

The most critical structural feature is the proximity of the amino and nitro groups. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between one of the amine protons and an oxygen atom of the nitro group. This interaction creates a stable six-membered pseudo-ring, which has profound consequences:

- **Conformational Rigidity:** The molecule is locked into a more planar and rigid conformation.

- **Altered Acidity/Basicity:** The hydrogen bond decreases the basicity of the amino group and alters the proton-donating character of the remaining N-H bond.
- **Spectroscopic Shifts:** This interaction significantly impacts the vibrational frequencies (IR) and chemical shifts (NMR) of the involved N-H and N-O bonds.

Caption: Intramolecular H-bond between the amino and nitro groups.

Spectroscopic Characterization Protocols

The validation of **1-Nitronaphthalen-2-amine**'s structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Protocol: Infrared (IR) Spectroscopy Analysis

- **Objective:** To identify the key functional groups (-NH₂, -NO₂, aromatic C=C) based on their characteristic vibrational frequencies.
- **Methodology:**
 - Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a translucent disk. Alternatively, for a solution spectrum, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has minimal overlapping signals.
 - Acquire the spectrum over the range of 4000-400 cm⁻¹.
 - Analyze the spectrum for characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for **1-Nitronaphthalen-2-amine**

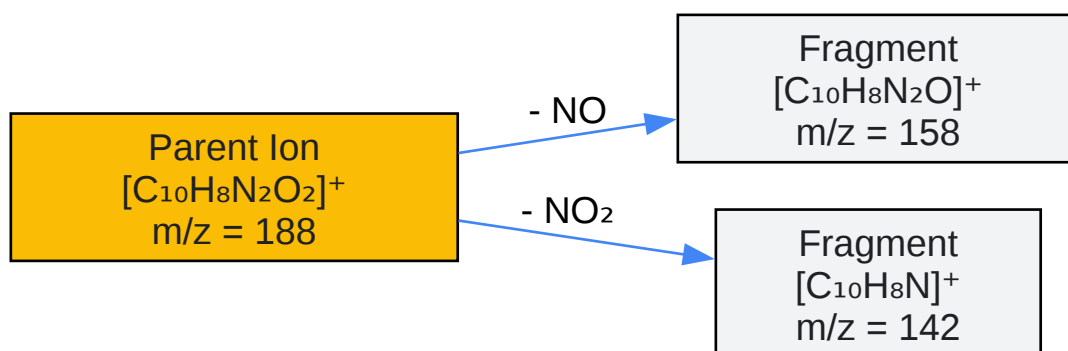
Functional Group	Vibration Type	Predicted Wavenumber (cm ⁻¹)	Rationale
Primary Amine	N-H Asymmetric & Symmetric Stretch	3500 - 3300	The presence of two distinct bands confirms a primary (-NH ₂) amine.[4] Intramolecular H-bonding may cause broadening and a shift to lower frequency.
Aromatic C-H	C-H Stretch	3100 - 3000	Characteristic of sp ² C-H bonds in the aromatic ring.
Nitro Group	N-O Asymmetric Stretch	1560 - 1520	A strong absorption typical for aromatic nitro compounds.[5][6]
Aromatic C=C	C=C Ring Stretch	1620 - 1450	Multiple bands are expected due to the complex vibrations of the naphthalene ring.
Nitro Group	N-O Symmetric Stretch	1360 - 1330	A second strong absorption confirming the nitro group.[5][6]
Aromatic Amine	C-N Stretch	1340 - 1250	Confirms the bond between the aromatic ring and the nitrogen atom.[4]
Aromatic C-H	C-H Out-of-Plane Bend	900 - 675	The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

- Objective: To determine the number and connectivity of hydrogen and carbon atoms in the molecule.
- Methodology:
 - Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). DMSO-d_6 is often preferred for its ability to slow the exchange of N-H protons, resulting in sharper signals.
 - Acquire ^1H NMR and ^{13}C NMR spectra using a high-field NMR spectrometer.
 - Process the data and analyze the chemical shifts, integration (for ^1H), and splitting patterns.
- Expected ^1H NMR Signatures:
 - Aromatic Protons (6H): A series of complex multiplets are expected in the ~7.0-9.0 ppm range. The proton ortho to the nitro group will be the most downfield (deshielded).
 - Amine Protons (2H): A broad singlet is expected. Its chemical shift is highly variable (typically 5.0-7.0 ppm in DMSO-d_6) depending on concentration and temperature due to hydrogen bonding and exchange.^[4] Adding a drop of D_2O to the NMR tube will cause this signal to disappear, confirming its identity as an exchangeable proton.^[4]
- Expected ^{13}C NMR Signatures:
 - Aromatic Carbons (10C): Due to the lack of symmetry, 10 distinct signals are expected in the aromatic region (~110-150 ppm).
 - The carbon atom bonded to the nitro group (C1) will be significantly deshielded, while the carbon bonded to the amino group (C2) will be shielded relative to other substituted carbons. Carbons attached to nitrogen typically appear in the 10-65 ppm region, but in an aromatic system, this effect is superimposed on the aromatic shifts.^[4]

Protocol: Mass Spectrometry (MS) Analysis

- Objective: To confirm the molecular weight and investigate the fragmentation pattern to support the proposed structure.
- Methodology:
 - Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
 - Use a soft ionization technique like Electron Ionization (EI) to generate the mass spectrum.
 - Analyze the spectrum for the molecular ion peak and major fragment ions.
- Expected MS Data:
 - Molecular Ion (M^+): A prominent peak at $m/z = 188$, corresponding to the molecular formula $C_{10}H_8N_2O_2$. The even molecular weight is consistent with the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
 - Key Fragments: Common fragmentation pathways for aromatic nitro compounds include the loss of NO_2 (m/z 46) to give a fragment at m/z 142, and the loss of NO (m/z 30) to give a fragment at m/z 158.



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Caption: A simplified proposed fragmentation pathway for **1-Nitronaphthalen-2-amine** in MS.

Synthesis and Reactivity

While numerous methods exist for synthesizing nitronaphthalene derivatives, a targeted synthesis of **1-Nitronaphthalen-2-amine** requires careful control of regioselectivity. The following proposed pathway is based on established, reliable reactions in aromatic chemistry.

Proposed Synthetic Workflow

The direct nitration of 2-Naphthylamine is problematic as it can lead to oxidation and a mixture of products. A more controlled approach involves protecting the amine, followed by nitration and deprotection.



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Caption: Proposed multi-step synthesis of **1-Nitronaphthalen-2-amine**.

Chemical Reactivity

The molecule's reactivity is governed by its three components: the amino group, the nitro group, and the aromatic ring.

- Amino Group Reactions:** Can be diazotized to form a diazonium salt, a versatile intermediate for introducing other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
- Nitro Group Reactions:** The nitro group can be selectively reduced to an amino group, yielding 1,2-diaminonaphthalene, a valuable ligand and precursor in coordination chemistry and materials science.
- Aromatic Ring Reactions:** Further electrophilic substitution is challenging due to the deactivating effect of the nitro group and the complex directing effects of the two substituents.

Safety and Handling

Compounds containing both nitro and amino functionalities, especially on an aromatic core, must be handled with care due to potential toxicity and reactivity.^[1]

Table 3: Hazard Summary and Handling Precautions

Hazard Category	Description	Recommended Precautions
Health Hazards	May be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] May cause skin, eye, and respiratory tract irritation.[7] Potential for long-term health effects, including possible carcinogenicity, should be assumed based on related compounds like naphthylamines.[1][8]	
Personal Protective Equipment (PPE)	Wear chemical safety goggles, nitrile gloves, and a lab coat.[7] All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]	
Handling	Avoid generating dust. Use explosion-proof equipment and keep away from ignition sources.[7][9] Wash hands thoroughly after handling.[7]	
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing and reducing agents.[7]	
Disposal	Dispose of contents and container to an approved waste disposal plant in	

accordance with local, state,
and federal regulations.[7]

Conclusion

1-Nitronaphthalen-2-amine is a structurally fascinating molecule whose properties are dominated by the vicinal arrangement of a powerful electron-donating group and a powerful electron-withdrawing group. This configuration results in a strong intramolecular hydrogen bond that imparts conformational rigidity and defines its unique spectroscopic fingerprint. A thorough understanding of its structure, as elucidated by IR, NMR, and MS, is crucial for its application as a precursor in the synthesis of dyes, pharmaceuticals, and advanced materials. Due to its potential hazards, strict adherence to safety protocols during its handling, storage, and disposal is mandatory.

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